2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a molecular formula of C19H21N5O2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Ethoxylation and Methylation: The next step involves the introduction of the ethoxy and methyl groups. This can be done through alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethoxy-6-methylquinazolin-2-yl)amino]-1H-imidazol-5-ol
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups, along with the amino substitution, contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-12-7-8-16-13(9-12)11(2)21-19(23-16)24-18-20-10-14-15(22-18)5-4-6-17(14)25/h7-10H,3-6H2,1-2H3,(H,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKNVXBNOLGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CCCC4=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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